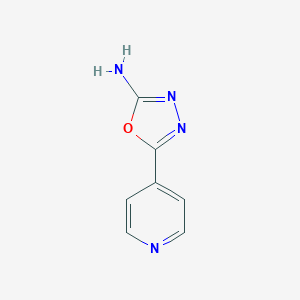

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-4-yl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGJTYPZTLAQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220671 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-56-3 | |

| Record name | 2-Amino-5-(4-pyridyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest to researchers and professionals in drug development. This document details the core synthetic methodology, experimental protocols, and relevant chemical data.

Core Synthesis Pathway

The most direct and widely recognized method for the synthesis of 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine is through the cyclization of isonicotinohydrazide, commonly known as isoniazid, with cyanogen bromide. This reaction provides a straightforward route to the desired 2-amino-1,3,4-oxadiazole scaffold.

The general reaction is as follows:

Isonicotinohydrazide + Cyanogen Bromide → 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

An alternative and also common approach involves the preparation of an acylthiosemicarbazide from isonicotinohydrazide, followed by oxidative cyclization. Various oxidizing agents can be employed for this purpose, including 1,3-dibromo-5,5-dimethylhydantoin or iodine.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine via the cyanogen bromide route, adapted from established methodologies for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.[1]

Materials:

-

Isonicotinohydrazide

-

Cyanogen bromide

-

Methanol

-

Ammonium hydroxide

Procedure:

-

A solution of isonicotinohydrazide (0.15 mol) in 150 ml of methanol is prepared in a suitable reaction vessel.

-

A solution of cyanogen bromide (from 0.32 mol of bromine and 0.16 mol of sodium cyanide) in methanol is added to the isonicotinohydrazide solution.

-

The reaction mixture is heated to reflux and then allowed to cool to room temperature.

-

The reaction mixture is neutralized with ammonium hydroxide, which results in the precipitation of the crude product.

-

The solid product is collected by filtration.

-

The crude product is recrystallized from methanol to yield purified 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine.

Data Presentation

The following table summarizes representative quantitative data for a closely related N-substituted analog, N-(4-Bromophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, to provide an expected range for the target compound.[2]

| Parameter | Value |

| Yield | 70% |

| Melting Point | 290-292 °C |

| ¹H NMR (500 MHz, DMSO-d₆) δ | 7.5 (d, J = 8.5 Hz, 2H, Ar-H), 7.6 (d, J = 8.5 Hz, 2H, Ar-H), 7.8 (d, J = 4.2 Hz, 2H, pyridyl-H), 8.8 (d, J = 4.2 Hz, 2H, pyridyl-H), 11.06 (s, D₂O exch., 1H, NH) |

| ¹³C NMR (125 MHz, DMSO-d₆) δ | 168.4, 163.3, 160.2, 156.3, 152.7, 150.6, 146.6, 138.0, 132.0, 125.0, 129.9, 121.4, 119.4, 113.7 |

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Synthesis pathway of 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine.

Caption: Experimental workflow for the synthesis of 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine. Due to the limited availability of experimental data for this specific molecule in peer-reviewed literature, this document combines reported data for structurally related compounds with predicted values from computational models to offer a robust profile for research and development purposes. This guide includes detailed experimental protocols for its synthesis and analysis, and explores its relevance in targeting the VEGFR-2 signaling pathway, a critical mediator of angiogenesis.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine are crucial for its handling, formulation, and potential as a drug candidate. The following tables summarize key identifiers and both predicted and extrapolated physical properties.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine |

| CAS Number | 704-56-3[1] |

| Molecular Formula | C₇H₆N₄O[1] |

| Molecular Weight | 162.15 g/mol [1] |

| Canonical SMILES | C1=CN=CC=C1C2=NN=C(O2)N |

| InChI Key | JQGJTYPZTLAQIC-UHFFFAOYSA-N[1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point (°C) | ~290-300 | Extrapolated from the melting point of the related N-(4-Bromophenyl) derivative (290-292 °C)[2]. The thiol analog has a melting point of 270-275 °C. |

| Boiling Point (°C) | 375.1 (at 760 mmHg) | Predicted value for the 3-pyridyl isomer[3]. Experimental determination is recommended. |

| pKa (Acidic) | ~8.5 | Estimated based on the amino group on the oxadiazole ring. |

| pKa (Basic) | ~3.5 | Estimated based on the pyridine nitrogen. |

| LogP | 0.6 | Predicted value for the thiadiazole analog[4]. Indicates moderate lipophilicity. |

| Aqueous Solubility | Low | Aryl-substituted oxadiazoles generally exhibit low water solubility. The related 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole scaffold is noted as being scarcely soluble in aqueous environments. |

| Density (g/cm³) | 1.357 | Predicted value for the 3-pyridyl isomer[3]. |

Experimental Protocols

Synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

A plausible and efficient synthetic route to the title compound starts from the readily available anti-tubercular drug, isoniazid (isonicotinic hydrazide). The following protocol is adapted from established methods for the synthesis of 2-amino-1,3,4-oxadiazoles[5].

Experimental Workflow for Synthesis

Caption: Synthetic pathway for 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine.

Materials:

-

Isonicotinohydrazide (Isoniazid)

-

Potassium thiocyanate (KSCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Tosyl Chloride (TsCl)

-

Pyridine

-

Deionized Water

-

Ethanol

Procedure:

Step 1: Synthesis of 1-(Isonicotinoyl)thiosemicarbazide

-

To a suspension of isonicotinohydrazide (10 mmol) in 50 mL of water, add potassium thiocyanate (12 mmol).

-

Slowly add concentrated HCl (1 mL) to the mixture.

-

Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 1-(isonicotinoyl)thiosemicarbazide.

Step 2: Synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

-

Dissolve the 1-(isonicotinoyl)thiosemicarbazide (5 mmol) in 20 mL of pyridine.

-

Cool the solution in an ice bath and slowly add tosyl chloride (5.5 mmol) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into 100 mL of ice-cold water.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and then recrystallized from ethanol to afford pure 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method is a standard protocol for the experimental determination of LogP.

Experimental Workflow for LogP Determination

Caption: Shake-Flask method for LogP determination.

Procedure:

-

Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and water, shaking, and allowing the phases to separate overnight.

-

A known concentration of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine is dissolved in the water-saturated octanol.

-

A measured volume of this solution is mixed with a measured volume of the octanol-saturated water in a separatory funnel.

-

The mixture is shaken vigorously for several minutes to allow for partitioning of the compound between the two phases and then left to stand until the layers have clearly separated.

-

The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy, after creating a standard calibration curve.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Biological Activity and Signaling Pathways

Derivatives of 1,3,4-oxadiazoles are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[3]. Specifically, derivatives of 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 on endothelial cells initiates a cascade of intracellular signaling events that lead to cell proliferation, migration, survival, and increased vascular permeability. Inhibition of this pathway is a validated strategy in cancer therapy.

Caption: Simplified VEGFR-2 signaling pathway upon VEGF-A binding.

This guide serves as a foundational resource for researchers interested in 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine. The provided data and protocols are intended to facilitate further investigation into its properties and potential therapeutic applications. Experimental verification of the predicted physicochemical properties is highly recommended for any downstream applications.

References

- 1. 5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-AMINE | CAS 704-56-3 [matrix-fine-chemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 4. PubChemLite - 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (C7H6N4S) [pubchemlite.lcsb.uni.lu]

- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

An In-depth Technical Guide on 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine (CAS 704-56-3)

Disclaimer: Publicly available experimental data for 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine with CAS number 704-56-3 is limited. This guide provides predicted data based on its chemical structure and outlines a comprehensive, albeit hypothetical, workflow for its synthesis and characterization, drawing upon established methods for analogous heterocyclic compounds.

Introduction

Heterocyclic compounds containing both pyridine and 1,3,4-oxadiazole scaffolds are of significant interest in medicinal chemistry. The pyridine ring, a bioisostere of a phenyl group, can enhance solubility and provides a key hydrogen bond acceptor. The 1,3,4-oxadiazole ring is a rigid, planar, and metabolically stable pharmacophore known to participate in hydrogen bonding and exhibit a range of biological activities.[1][2] Derivatives of this class have shown promise as antimicrobial, anticancer, antiviral, anti-inflammatory, and antidiabetic agents.[1][3] This guide focuses on the title compound, 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine, and provides a framework for its scientific investigation.

Physicochemical and Predicted Properties

While experimental data is scarce, computational methods can predict the physicochemical properties of the title compound. These predictions are valuable for guiding experimental design, such as selecting appropriate solvent systems for synthesis and purification, and for preliminary assessment of its drug-likeness.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₇H₆N₄O | PubChem |

| Molecular Weight | 162.15 g/mol | PubChem |

| IUPAC Name | 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | PubChem |

| CAS Number | 704-56-3 | User Provided |

| Topological Polar Surface Area | 77.8 Ų | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bonds | 1 | PubChem |

| LogP (octanol/water) | 0.4 | PubChem |

| Solubility | Predicted to be soluble in DMSO and polar organic solvents. | General chemical knowledge |

| pKa (most acidic) | ~12.5 (Amine N-H) | Predicted |

| pKa (most basic) | ~4.5 (Pyridine N) | Predicted |

Note: The PubChem data corresponds to the structure of 5-pyridin-2-yl-1,3,4-oxadiazol-2-amine, a close isomer. The predicted values for the 4-pyridyl isomer are expected to be very similar.

Hypothetical Synthesis and Experimental Protocols

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-documented. A common and effective route involves the cyclization of a semicarbazide or, more efficiently, a thiosemicarbazide precursor.[4]

3.1. Proposed Synthetic Pathway

A plausible synthetic route starting from isonicotinic acid is outlined below.

Caption: Proposed synthesis of the target compound.

3.2. Detailed Experimental Protocols

Step 1: Synthesis of Isonicotinoyl Hydrazide

-

To a solution of isonicotinic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0°C.

-

Reflux the mixture for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting ester in ethanol and add hydrazine hydrate (2.0 eq).

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry.

Step 2: Synthesis of 1-(Isonicotinoyl)thiosemicarbazide

-

Dissolve isonicotinoyl hydrazide (1.0 eq) in a suitable solvent (e.g., ethanol).

-

Add an aqueous solution of potassium thiocyanate (1.1 eq) followed by concentrated hydrochloric acid (1.1 eq).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction, and the product will precipitate.

-

Filter, wash with water, and recrystallize from ethanol.

Step 3: Cyclization to 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

-

Suspend 1-(isonicotinoyl)thiosemicarbazide (1.0 eq) in an appropriate solvent like ethanol or DMF.

-

Add a cyclizing agent. A common and effective agent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or mercury(II) oxide.

-

Stir the reaction at room temperature or with gentle heating for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Compound Characterization Workflow

A thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized compound.[6][7]

Caption: Workflow for compound characterization.

4.1. Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).[5] Record ¹H and ¹³C NMR spectra to confirm the proton and carbon environments, which are crucial for structural confirmation.

-

Mass Spectrometry (MS): Utilize techniques like Electrospray Ionization (ESI) to determine the molecular weight of the compound, confirming its elemental composition.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Record the IR spectrum (e.g., using KBr pellets) to identify characteristic functional groups, such as N-H stretches from the amine, C=N and C-O-C stretches of the oxadiazole ring, and aromatic C=C and C-H vibrations from the pyridine ring.[5][7]

Potential Biological Activity and Signaling Pathways

Given the known activities of related compounds, 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine is a candidate for screening against various biological targets.

5.1. Areas for Initial Biological Screening:

-

Antimicrobial Activity: Test against a panel of Gram-positive and Gram-negative bacteria and fungal strains using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[8][9]

-

Anticancer Activity: Evaluate cytotoxicity against various cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) using assays like the MTT assay.[3]

-

Enzyme Inhibition: Many oxadiazole derivatives are known enzyme inhibitors. Screening against enzymes like lipoxygenase, carbonic anhydrase, or kinases could reveal specific bioactivities.

5.2. Hypothetical Signaling Pathway Involvement

If the compound shows anticancer activity, a potential mechanism could involve the inhibition of a key signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion

While 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine (CAS 704-56-3) is not extensively documented in public literature, its core structure represents a promising scaffold for drug discovery. The protocols and workflows outlined in this guide provide a comprehensive framework for its synthesis, characterization, and initial biological evaluation. Further research into this and related compounds could lead to the development of novel therapeutic agents.

References

- 1. orientjchem.org [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 5. brieflands.com [brieflands.com]

- 6. ijrpr.com [ijrpr.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Structure Elucidation of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document details the spectroscopic characterization, synthesis, and potential biological relevance of the molecule, presenting data in a clear and accessible format for researchers in drug discovery and development.

Chemical Structure and Properties

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine is a bicyclic aromatic compound featuring a pyridine ring linked to a 1,3,4-oxadiazole ring, which is further substituted with an amino group.

| Property | Value |

| Molecular Formula | C₇H₆N₄O |

| Molecular Weight | 162.15 g/mol [1] |

| CAS Number | 704-56-3[1] |

| IUPAC Name | 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine[1] |

| SMILES | Nc1nnc(o1)c2ccncc2 |

| InChI Key | JQGJTYPZTLAQIC-UHFFFAOYSA-N[1] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.70 | d | 2H | H-2', H-6' (Pyridine) |

| ~7.80 | d | 2H | H-3', H-5' (Pyridine) |

| ~7.50 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | C-5 (Oxadiazole) |

| ~158.0 | C-2 (Oxadiazole) |

| ~150.0 | C-2', C-6' (Pyridine) |

| ~121.0 | C-3', C-5' (Pyridine) |

| ~130.0 | C-4' (Pyridine) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. The characteristic vibrational frequencies in the IR spectrum confirm the presence of the amine, pyridine, and oxadiazole moieties.

Table 3: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium, Broad | N-H stretching (Amine) |

| 1650-1630 | Strong | C=N stretching (Oxadiazole) |

| 1600-1580 | Medium | C=C stretching (Pyridine) |

| 1550-1530 | Medium | N-H bending (Amine) |

| 1250-1200 | Strong | C-O-C stretching (Oxadiazole) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be the base peak.

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Fragment |

| 163.06 | [M+H]⁺ (Molecular Ion) |

| 135.06 | [M+H - CO]⁺ |

| 120.05 | [M+H - N₂H]⁺ |

| 105.04 | [C₅H₄N-C=N]⁺ |

| 78.03 | [C₅H₄N]⁺ (Pyridyl cation) |

Experimental Protocols

This section outlines the general experimental procedures for the synthesis and characterization of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine.

Synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

A common route for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the cyclization of a thiosemicarbazide precursor.

Materials:

-

Isonicotinic hydrazide

-

Potassium thiocyanate

-

Hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

A mixture of isonicotinic hydrazide (1 mmol) and potassium thiocyanate (1.2 mmol) in ethanol is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher NMR spectrometer.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FTIR Spectroscopy:

-

The FTIR spectrum of the solid sample is recorded using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

The mass spectrum is obtained using an ESI-MS instrument.

-

The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the ion source.

-

The spectrum is recorded in positive ion mode.

Visualizations

Chemical Structure

Caption: Chemical structure of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine.

Experimental Workflow for Structure Elucidation

Caption: General workflow for synthesis and structure elucidation.

Potential Biological Signaling Pathway

Derivatives of 1,3,4-oxadiazole are known to exhibit a range of biological activities, including anticancer properties. One potential mechanism of action is the inhibition of enzymes involved in cancer cell proliferation, such as lipoxygenases.

Caption: Potential mechanism of anticancer activity via LOX inhibition.

References

Spectroscopic and Biological Insights into 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages data from its close structural analogue, 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine, to provide a comprehensive and predictive analysis. The guide includes tabulated spectroscopic data (NMR, IR, Mass Spectrometry), detailed experimental protocols, and visualizations of experimental workflows and relevant biological pathways to support research and development efforts.

Spectroscopic Data

Direct experimental spectroscopic data for 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine is not extensively reported. The following tables present experimental data for the analogous compound, 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine, and provide predicted values for the target compound based on structural similarities and known spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary difference between the 2-pyridyl and 4-pyridyl isomers in NMR spectroscopy will be the chemical shifts and coupling patterns of the pyridine ring protons.

Table 1: ¹H NMR Data (Predicted for 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Predicted) | Reference Data (5-Pyridin-2-yl isomer)[1] |

| ~8.70 - 8.80 | Doublet | 2H | Protons ortho to pyridine N | 7.51 - 8.67 ppm (aromatic protons) |

| ~7.80 - 7.90 | Doublet | 2H | Protons meta to pyridine N | 7.51 - 8.67 ppm (aromatic protons) |

| ~7.45 | Broad Singlet | 2H | -NH₂ (D₂O exchangeable) | 7.42–7.50 ppm (D₂O exchangeable) |

Table 2: ¹³C NMR Data (Predicted for 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine)

| Chemical Shift (δ, ppm) | Assignment (Predicted) | Reference Data (5-Pyridin-2-yl isomer)[1] |

| ~165.0 | C5 of Oxadiazole ring | 164.70 ppm |

| ~158.0 | C2 of Oxadiazole ring | 157.62 ppm |

| ~151.0 | Carbons ortho to pyridine N | Pyridine ring carbons appear in aromatic region |

| ~121.0 | Carbons meta to pyridine N | Pyridine ring carbons appear in aromatic region |

| ~130.0 | Quaternary carbon of pyridine ring | Pyridine ring carbons appear in aromatic region |

Infrared (IR) Spectroscopy

The IR spectra of the two isomers are expected to be very similar, with characteristic peaks for the amine and oxadiazole functional groups.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference Data (5-Pyridin-2-yl isomer)[1] |

| 3270, 3098 | N-H stretching (primary amine) | 3270.11, 3098.95 cm⁻¹ |

| ~3050 | Aromatic C-H stretching | 3059.24 cm⁻¹ |

| ~1645 | C=N stretching (oxadiazole ring) | 1642.89 cm⁻¹ |

| ~1047 | C-O-C stretching (oxadiazole ring) | 1047.67 cm⁻¹ |

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and fragmentation pattern of the compound. The molecular weight of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine is 162.15 g/mol .

Table 4: Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion Assignment (Predicted) | Notes |

| 163.16 | [M+H]⁺ | Protonated molecular ion |

| 162.15 | [M]⁺ | Molecular ion |

| Predicted Fragments | [M-N₂]⁺, [M-HCN]⁺, Pyridine fragments | Fragmentation of the oxadiazole and pyridine rings |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 2-amino-5-aryl-1,3,4-oxadiazoles, adapted from literature procedures.

Synthesis of 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine

A common route for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles involves the cyclization of an acylthiosemicarbazide or a similar precursor.

-

Preparation of Isonicotinohydrazide: Isoniazid is often used as a starting material, or isonicotinic acid can be esterified and then reacted with hydrazine hydrate.

-

Formation of Intermediate: The isonicotinohydrazide is reacted with cyanogen bromide (CNBr) in a suitable solvent like methanol or ethanol. The reaction mixture is typically refluxed for several hours.

-

Cyclization: The intermediate undergoes cyclization upon neutralization or further heating to form the 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) to yield the final compound.

Spectroscopic Characterization

-

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz).

-

The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

IR Spectroscopy:

-

The IR spectrum is recorded using an FTIR spectrophotometer.

-

The sample is typically prepared as a KBr pellet.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Mass spectra are obtained using a mass spectrometer, often with an electrospray ionization (ESI) source.

-

The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

-

Data is collected in positive ion mode to observe the [M+H]⁺ ion.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

Potential Biological Signaling Pathway

Derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazole have been investigated as inhibitors of various biological targets, including VEGFR-2, which is crucial in angiogenesis (the formation of new blood vessels).[2] The diagram below outlines a simplified VEGFR-2 signaling cascade.

References

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,3,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable metabolic stability, favorable pharmacokinetic properties, and ability to engage in various biological interactions have cemented its importance in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical development of 1,3,4-oxadiazole derivatives, detailing key synthetic milestones, and presenting quantitative biological data and experimental protocols for their preparation.

I. Discovery and Historical Milestones

The journey of the 1,3,4-oxadiazole nucleus from a chemical curiosity to a cornerstone of drug discovery is marked by key synthetic innovations. Although derivatives were likely synthesized earlier, the first reported preparation of the parent, unsubstituted 1,3,4-oxadiazole was accomplished by Ainsworth in 1965.[1][2] This was achieved through the thermolysis of ethyl formate formylhydrazone.[1]

Early synthetic efforts primarily revolved around the cyclization of pre-formed acyclic precursors. A significant and widely adopted method has been the cyclodehydration of 1,2-diacylhydrazines. This approach, utilizing various dehydrating agents, provided a versatile entry to a wide range of 2,5-disubstituted 1,3,4-oxadiazoles. Another classical and enduring method involves the oxidative cyclization of N-acylhydrazones.

The latter half of the 20th century and the beginning of the 21st century witnessed a surge in the development of more efficient and diverse synthetic methodologies. These advancements were largely driven by the increasing recognition of the 1,3,4-oxadiazole core in biologically active molecules. Today, a plethora of synthetic routes exist, ranging from classical methods to modern metal-catalyzed and one-pot procedures, highlighting the continuous evolution of synthetic strategies to access this important heterocyclic system.[3][4]

II. Key Synthetic Methodologies

The synthesis of the 1,3,4-oxadiazole ring is a well-established area of organic chemistry, with several reliable and versatile methods. The most common strategies involve the construction of the heterocyclic ring from acyclic precursors.

A. Cyclodehydration of 1,2-Diacylhydrazines

One of the most fundamental and widely used methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. This reaction involves the removal of a molecule of water from the diacylhydrazine precursor to facilitate ring closure. A variety of dehydrating agents can be employed for this transformation, with phosphorus oxychloride (POCl₃) being a classical and effective choice.[1][5] Other reagents such as thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and Burgess-type reagents have also been successfully utilized.[5][6]

The general workflow for this synthesis is depicted below:

Caption: General workflow for 1,3,4-oxadiazole synthesis.

B. Oxidative Cyclization of N-Acylhydrazones

Another prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. N-acylhydrazones are readily prepared by the condensation of an aldehyde with an acid hydrazide. Various oxidizing agents can be used to effect the cyclization, including mercuric oxide, iodine, and N-bromosuccinimide (NBS).[3][7] This method offers a high degree of flexibility in introducing diverse substituents at the 2- and 5-positions of the oxadiazole ring.

A plausible mechanism for this transformation is illustrated below:

Caption: Oxidative cyclization of N-acylhydrazones.

III. Biological Activities and Quantitative Data

1,3,4-Oxadiazole derivatives exhibit a remarkable breadth of biological activities, which has fueled their extensive investigation in drug discovery.[3][8] These activities include anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[8][9] The following tables summarize some of the reported quantitative data for the biological activities of various 1,3,4-oxadiazole derivatives.

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives (IC₅₀ values in µM)

| Compound ID | A549 (Lung) | C6 (Glioblastoma) | MCF-7 (Breast) | Reference |

| 4f | 1.59-7.48 | - | - | [10] |

| 4h | <0.14 | 13.04 | - | [10] |

| 4i | 1.59 | - | - | [10] |

| 4k | 1.59-7.48 | - | - | [10] |

| 4l | 1.80 | - | - | [10] |

| AMK OX-8 | 25.04 | - | - | [11] |

| AMK OX-9 | 20.73 | - | - | [11] |

| AMK OX-10 | - | - | - | [11] |

| AMK OX-12 | 41.92 | - | - | [11] |

| 33 | <10 | - | 0.34 | [12] |

| 37 | - | - | <0.7 | [12] |

| 18a | - | - | 4.56 | [13] |

| 18b | 4.11 | - | - | [13] |

Table 2: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives (MIC values in µg/mL)

| Compound ID | S. aureus | MRSA | B. subtilis | Reference |

| OZE-I | 4-16 | 4-8 | - | [14] |

| OZE-II | 4-16 | 8 | - | [14] |

| OZE-III | 8-32 | - | - | [14] |

| 4a | 1-2 | 0.25-1 | - | [15] |

| 4b | 1-2 | 0.25-1 | - | [15] |

| 4c | 1-2 | 0.25-1 | - | [15] |

| 22a | 1.56 | - | - | [15] |

| 22b | - | - | 0.78 | [15] |

| 22c | - | - | 0.78 | [15] |

| 1771 | 4-16 | 8-16 | - | [16][17] |

| Compound 13 | 0.5 (MIC₉₀) | - | - | [16][17] |

| 4a (Kouhkan et al.) | - | 62 | - | [18] |

| 4b (Kouhkan et al.) | - | 62 | - | [18] |

| 4c (Kouhkan et al.) | - | 62 | - | [18] |

IV. Experimental Protocols

The following are representative experimental protocols for the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives.

A. General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration of 1,2-Diacylhydrazines

This protocol is adapted from the work of Husain et al.[1]

Materials:

-

Aromatic acid hydrazide (1 equivalent)

-

Carboxylic acid derivative (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (as solvent and dehydrating agent)

-

Methanol (for recrystallization)

Procedure:

-

A mixture of the aromatic acid hydrazide and the carboxylic acid derivative is taken in a round-bottom flask.

-

Phosphorus oxychloride is added to the flask.

-

The reaction mixture is heated to reflux for a period of several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured into crushed ice with stirring.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as methanol, to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

B. General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization of N-Acylhydrazones

This protocol is a general representation of methods described in the literature.[7][19]

Materials:

-

Acid hydrazide (1 equivalent)

-

Aldehyde (1 equivalent)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalyst)

-

Oxidizing agent (e.g., Iodine, Mercuric oxide)

-

Appropriate solvent for cyclization (e.g., DMF)

Procedure:

-

Synthesis of N-Acylhydrazone:

-

To a solution of the acid hydrazide in ethanol, a catalytic amount of glacial acetic acid is added.

-

The aldehyde is then added, and the mixture is refluxed for an appropriate time until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled, and the precipitated N-acylhydrazone is filtered, washed with cold ethanol, and dried.

-

-

Oxidative Cyclization:

-

The synthesized N-acylhydrazone is dissolved in a suitable solvent such as dimethylformamide (DMF).

-

The oxidizing agent (e.g., yellow mercuric oxide and a catalytic amount of iodine) is added to the solution.

-

The reaction mixture is refluxed for several hours.

-

After completion, the reaction mixture is cooled and poured into a solution of potassium iodide.

-

The precipitated product is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from an appropriate solvent.

-

V. Conclusion

The 1,3,4-oxadiazole scaffold has a rich history and continues to be a focal point of research in medicinal chemistry. Its journey from a simple heterocycle to a key component in numerous bioactive compounds is a testament to the ingenuity of synthetic chemists and the relentless pursuit of new therapeutic agents. The versatile synthetic routes and the diverse biological activities associated with its derivatives ensure that the 1,3,4-oxadiazole ring will remain a prominent and valuable tool in the development of future pharmaceuticals. This guide provides a foundational understanding for researchers and professionals dedicated to harnessing the potential of this remarkable heterocyclic system.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xisdxjxsu.asia [xisdxjxsu.asia]

- 9. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. media.neliti.com [media.neliti.com]

- 14. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 19. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical and experimental studies of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates data on its synthesis, characterization, and computational analysis, including molecular docking studies against various therapeutic targets. Detailed experimental protocols and theoretical parameters are presented to facilitate further research and development. Visualizations of key workflows and potential signaling pathways are included to offer a comprehensive understanding of its pharmacological potential.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The incorporation of a pyridine ring often enhances the pharmacological profile of these molecules. 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine, with its unique structural features, has emerged as a promising candidate for the development of novel therapeutic agents. This guide delves into the theoretical underpinnings of its activity, supported by available experimental data, to provide a comprehensive resource for researchers in the field.

Theoretical Studies

Theoretical and computational studies are instrumental in elucidating the structural, electronic, and pharmacokinetic properties of drug candidates, thereby guiding rational drug design. While comprehensive theoretical studies specifically for 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine are not extensively reported, valuable insights can be drawn from studies on its close analogs, particularly the 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thione.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules. Studies on related 5-(pyridyl)-1,3,4-oxadiazole derivatives provide a basis for understanding the properties of the title compound.

A logical workflow for such a theoretical study is outlined below:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For the analogous 5-(4'-pyridyl)-1,3,4-oxadiazole-2-thione, the HOMO-LUMO energy gap has been a subject of theoretical investigation.[2]

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule and is useful for predicting sites of electrophilic and nucleophilic attack. For 1,3,4-oxadiazole derivatives, the MEP surface typically shows negative potential around the nitrogen atoms of the oxadiazole and pyridine rings, indicating their susceptibility to electrophilic attack.

Table 1: Theoretical Data for 5-(Pyridyl)-1,3,4-oxadiazole Analogs

| Parameter | Value (for 5-(4'-pyridyl)-1,3,4-oxadiazole-2-thione) | Method | Reference |

| HOMO-LUMO Energy Gap | Good agreement with experimental UV spectra | TD-DFT/6-31G(d,p) | [2] |

| Rotational Barrier (Pyridine) | Calculated | DFT (B3LYP) and MP2 | [2] |

Note: Data presented is for a closely related analog and should be considered as an approximation for the title compound.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target. 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine and its derivatives have been docked against several biological targets, suggesting a wide range of potential therapeutic applications.

Table 2: Summary of Molecular Docking Studies

| Target Protein | PDB ID | Binding Energy (kcal/mol) / Docking Score | Key Interactions | Potential Application | Reference |

| E. coli Biotin Carboxylase | 3jzf | - | - | Antibacterial | [3] |

| VEGFR-2 | - | - | Similar binding to co-crystallized ligand | Anti-angiogenic | [4] |

| Bloom Helicase (BLM) | - | IC50 of 3.5 µM for a thiadiazole analog | - | Anticancer | [4] |

| Acetylcholinesterase (AChE) | - | IC50 values of 12.8–99.2 µM for derivatives | Non-covalent interactions | Alzheimer's Disease |

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the development of a successful drug. In silico ADMET prediction for N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, which share the same core structure, indicated that these compounds generally adhere to Lipinski's rule of five and have a favorable toxicity profile.[5]

Experimental Protocols

Synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

A common synthetic route to 5-substituted-1,3,4-oxadiazol-2-amines involves the cyclization of a thiosemicarbazide derivative.

General Procedure:

-

Formation of Thiosemicarbazide: Isonicotinic acid hydrazide is reacted with an appropriate isothiocyanate in a suitable solvent like ethanol. The mixture is refluxed for several hours.

-

Cyclization: The resulting thiosemicarbazide is then treated with a cyclizing agent, such as chloroacetic acid in the presence of anhydrous sodium acetate in absolute ethanol, and refluxed to yield the N-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine.

Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are recorded to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: IR spectra are used to identify the presence of key functional groups, such as N-H, C=N, and C-O-C stretches.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound.

-

Elemental Analysis: Elemental analysis is performed to confirm the empirical formula.

Table 3: Spectroscopic Data for a Representative Derivative (N-(4-Bromophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine)

| Technique | Observed Data | Reference |

| IR (KBr, cm-1) | 3190 (NH) | |

| 1H NMR (500 MHz, DMSO-d6) δ (ppm) | 11.06 (s, 1H, NH), 8.8 (d, 2H, pyridyl-H), 7.8 (d, 2H, pyridyl-H), 7.6 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H) | |

| 13C NMR (125 MHz, DMSO-d6) δ (ppm) | 168.4, 163.3, 160.2, 156.3, 152.7, 150.6, 146.6, 138.0, 132.0, 125.0, 129.9, 121.4, 119.4, 113.7, 56.0 | |

| HRMS | [M]+ and [M+2]+ peaks observed |

Potential Signaling Pathways

Based on molecular docking studies and biological evaluations of derivatives, 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine may exert its therapeutic effects through various signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

Derivatives of the title compound have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4] Inhibition of VEGFR-2 can block downstream signaling cascades involved in endothelial cell proliferation, migration, and survival.

Inhibition of Bloom Helicase in DNA Repair

Thiadiazole analogs of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine have shown potent inhibition of Bloom (BLM) helicase, an enzyme crucial for maintaining genomic stability.[4] Inhibition of BLM can be a therapeutic strategy in oncology, as it may sensitize cancer cells to DNA damaging agents.

Conclusion

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine represents a versatile and promising scaffold for the development of new therapeutic agents. Theoretical studies, including quantum chemical calculations and molecular docking, have provided valuable insights into its electronic properties and potential biological targets. This guide has summarized the key theoretical and experimental findings to date, offering a solid foundation for future research. Further in-depth computational analysis of the title compound, coupled with expanded biological screening, will be crucial in fully elucidating its therapeutic potential and advancing it through the drug discovery pipeline.

References

- 1. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 2. DFT and TD-DFT study of isomeric 5-(pyridyl)-1,3,4-oxadiazol-2-thiones and 2-methylthio-5-(pyridyl)-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel cell-cycle-regulated interaction of the Bloom syndrome helicase BLM with Mcm6 controls replication-linked processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functions of BLM Helicase in Cells: Is It Acting Like a Double-Edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Chemical Analysis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

Abstract

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry due to the established biological activities of its constituent pyridine and 1,3,4-oxadiazole moieties.[1][2][3] Quantum chemical calculations provide a powerful, non-experimental method to elucidate the structural, electronic, and reactive properties of such molecules, offering critical insights for drug design and development. This guide outlines the standard computational methodologies for a thorough quantum chemical analysis of this target molecule, based on established practices for analogous structures. We detail the protocols for geometry optimization, vibrational analysis, and the exploration of electronic properties through Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Introduction: The Significance of Computational Chemistry in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides and is known for a wide range of biological activities, including antimicrobial and anticancer properties.[4] Similarly, the pyridine scaffold is a ubiquitous feature in many approved drugs.[1] The combination of these two moieties in 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine suggests a promising candidate for further investigation.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), allow for the prediction of molecular properties with high accuracy. These computational studies can predict molecular stability, identify reactive sites, determine electronic properties, and interpret spectroscopic data, thereby guiding synthetic efforts and helping to rationalize structure-activity relationships (SAR).[5][6]

Computational Methodology and Protocols

The following protocols represent a standard workflow for the quantum chemical characterization of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine, derived from computational studies on structurally related compounds.[5][7]

Software and Level of Theory

All calculations are typically performed using a quantum chemistry software package like Gaussian 09 or a later version.[1] The choice of method and basis set is critical for obtaining accurate results. A widely accepted and effective combination for molecules of this type is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with a Pople-style basis set, such as 6-311++G(d,p).[7][8] This level of theory provides a robust balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties.

Experimental Protocol: Step-by-Step Calculation

-

Structure Input: The initial 3D structure of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine is constructed using a molecular builder and pre-optimized using a faster, lower-level method if necessary.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) method. This process systematically alters the molecular geometry to find the lowest energy conformation (a minimum on the potential energy surface).

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. The results of this calculation also yield theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.[9]

-

Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to study intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule.

-

Atomic Charges: Mulliken or Natural Population Analysis (NPA) is used to calculate the partial charges on each atom, providing insight into the polarity and electrostatic interactions of the molecule.

-

Below is a diagram illustrating the standard workflow for these quantum chemical calculations.

Presentation of Quantitative Data

While specific computational results for 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine are not extensively available in the cited literature, this section outlines the standard format for presenting such data. The tables below serve as templates for reporting the key findings from the calculations described.

Table 1: Optimized Geometric Parameters

This table would present the key bond lengths and bond angles of the molecule's lowest energy conformation.

| Parameter | Atom(s) | Value (Å or °) |

| Bond Length | C-N (Pyridine) | Calculated Value |

| C=N (Oxadiazole) | Calculated Value | |

| C-O (Oxadiazole) | Calculated Value | |

| C-NH2 | Calculated Value | |

| Bond Angle | C-N-C (Pyridine) | Calculated Value |

| N-C-O (Oxadiazole) | Calculated Value | |

| Dihedral Angle | Pyridine-Oxadiazole | Calculated Value |

Table 2: Frontier Molecular Orbital Properties

This table summarizes the energies of the frontier orbitals and the resulting energy gap, which are fundamental to understanding the molecule's electronic behavior.

| Parameter | Value (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| Energy Gap (ΔE = ELUMO - EHOMO) | Calculated Value |

Table 3: Mulliken Atomic Charges

This table would list the calculated partial charges on key atoms, indicating the most electropositive and electronegative centers within the molecule.

| Atom | Atom Number | Charge (e) |

| O (Oxadiazole) | Atom Index | Calculated Value |

| N (Pyridine) | Atom Index | Calculated Value |

| N (Amine) | Atom Index | Calculated Value |

| N (Oxadiazole) | Atom Index | Calculated Value |

| N (Oxadiazole) | Atom Index | Calculated Value |

Interpretation of Results

-

Molecular Geometry: The planarity between the pyridine and oxadiazole rings would be assessed via the dihedral angle. A high degree of planarity suggests an extended π-conjugated system, which influences electronic properties.

-

HOMO-LUMO Analysis: A small HOMO-LUMO energy gap (ΔE) indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.[5] The spatial distribution of the HOMO and LUMO clouds reveals the likely sites for electron donation and acceptance, respectively.

-

MEP Analysis: The MEP map provides a visual guide to the molecule's reactive landscape. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

-

NBO and Atomic Charges: NBO analysis quantifies the delocalization of electron density, such as from the amine lone pair into the oxadiazole ring. Atomic charges help rationalize intermolecular interactions, such as hydrogen bonding, which are critical for drug-receptor binding.

Conclusion

The quantum chemical analysis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine is an essential step in its evaluation as a potential therapeutic agent. By employing standard DFT methods, researchers can gain a deep and predictive understanding of its structural, electronic, and spectroscopic properties. This in-depth theoretical characterization provides a rational basis for further synthetic modification and biological testing, ultimately accelerating the drug discovery and development process.

References

- 1. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tis.wu.ac.th [tis.wu.ac.th]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Solubility and Biological Context of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the heterocyclic compound 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine. Due to the limited availability of direct quantitative solubility data in public literature, this guide combines qualitative information from related compounds, predicted values, and standardized experimental protocols for solubility determination. Additionally, it explores a potential biological mechanism of action based on close structural analogs, offering a comprehensive resource for researchers in drug discovery and development.

Physicochemical Properties and Solubility Profile

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are recognized for their diverse biological activities, including antimicrobial and anticancer properties. The solubility of such compounds is a critical parameter for their therapeutic efficacy and formulation development.

Predicted and Qualitative Solubility Data

The following table summarizes the expected solubility behavior based on predictions and data from analogous compounds.

| Solvent | Predicted/Qualitative Solubility | Reference |

| Aqueous Buffers | Low to moderate, pH-dependent | General knowledge for amine-containing heterocycles |

| Water | Soluble up to 10 mM (for a modified derivative)[1] | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Methanol | Soluble | |

| Chloroform | Soluble | [1] |

| Dioxane | Soluble | [1] |

| Acetone | Soluble | [1] |

| N,N-Dimethylformamide (DMF) | Soluble | [1] |

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine, the following established methodologies are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the supernatant by centrifugation and/or filtration (using a filter that does not bind the compound).

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine in DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to the aqueous buffer or solvent of interest in a multi-well plate.

-

Precipitation Monitoring: The formation of a precipitate is monitored over a set period (e.g., 1-24 hours) using nephelometry (light scattering) or UV-Vis spectroscopy.

-

Determination of Kinetic Solubility: The kinetic solubility is the concentration at which the first sign of precipitation is detected.

Potential Biological Signaling Pathway: Bloom Helicase Inhibition

While the specific biological targets of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine are not definitively established, a close structural analog, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, has been identified as a potent inhibitor of Bloom helicase (BLM).[2][3][4] BLM is a crucial enzyme in the DNA repair pathway, and its inhibition can lead to genomic instability, a hallmark of some cancers. Given that the 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are considered bioisosteres, it is plausible that 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine may also target BLM.

The proposed mechanism involves the inhibitor binding to the BLM helicase, preventing it from unwinding DNA. This disruption of DNA repair can be synthetically lethal in cancer cells that are already deficient in other DNA repair pathways.

Experimental and Developmental Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and evaluation of a novel compound like 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine in a drug discovery context.

This technical guide provides a foundational understanding of the solubility and potential biological role of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine. Further experimental investigation is necessary to establish definitive quantitative solubility data and to confirm its mechanism of action.

References

- 1. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of the heterocyclic compound 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine. Due to the limited publicly available data on the target molecule, this guide leverages thermal analysis data from the structurally analogous compound, 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol, to infer its stability profile. The 1,3,4-oxadiazole ring is known for its high thermal and chemical stability. This document outlines standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), crucial techniques for characterizing the thermal properties of such compounds. Furthermore, a logical workflow for a comprehensive thermal stability assessment is presented. This guide serves as a critical resource for researchers in drug development and materials science, enabling a foundational understanding of the thermal characteristics of this important class of compounds.

Introduction

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a pyridine ring linked to a 1,3,4-oxadiazole-2-amine moiety. The 1,3,4-oxadiazole ring is a key structural motif in medicinal chemistry, known for its diverse biological activities and favorable physicochemical properties, including good thermal and chemical stability.[1] Aromatic nitrogen heterocycles are of significant interest in the development of energetic materials and pharmaceuticals, where thermal stability is a paramount parameter for safety, storage, and processing. Understanding the thermal decomposition profile is crucial for predicting the shelf-life, formulation compatibility, and overall viability of a drug candidate.

Thermal Stability Analysis of Structural Analogue

To approximate the thermal properties of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine, data from its thiol analogue, 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol, has been compiled. The substitution of the 2-amine with a 2-thiol group is expected to have some influence on the melting point and decomposition temperature, but the overall stability is largely dictated by the robust aromatic heterocyclic core.

Table 1: Thermal Properties of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol

| Property | Value | Technique |

| Melting Point | 270-275 °C | Not Specified |

| Decomposition Temperature | 506 °C (Complete Decomposition) | Thermal Analysis |

Note: The data presented is for the structural analogue 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol and should be used as an estimation for the thermal stability of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine.

Experimental Protocols

The following are generalized protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for organic heterocyclic compounds. These methodologies are fundamental for obtaining the quantitative data summarized in the previous section.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.

-

Experimental Conditions:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[2]

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

-

Heating Program: Heat the sample at a constant rate, typically 10 °C/min, from the starting temperature to a final temperature (e.g., 600 °C), ensuring it is well above the expected decomposition temperature.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum mass loss rate from the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify any phase transitions of the compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[2]

-

-

Heating Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point.

-

Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above the melting point.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to determine the onset temperature of melting, the peak melting temperature (Tpeak), and the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

Visualization of Workflows

Synthesis Workflow

The synthesis of N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines often proceeds through the cyclization of a thiosemicarbazide precursor. The following diagram illustrates a general synthetic pathway.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological activities of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine and its derivatives. The protocols detailed below are based on established literature and are intended to guide researchers in the preparation and evaluation of these promising heterocyclic compounds. The 1,3,4-oxadiazole scaffold, particularly when substituted with a pyridine ring, has garnered significant attention due to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3]

I. Synthetic Protocols

The synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine derivatives commonly originates from isoniazid (isonicotinic acid hydrazide), a readily available and inexpensive starting material.[4][5][6] The core 1,3,4-oxadiazole ring is typically formed through cyclization reactions. Below are detailed protocols for key synthetic transformations.